molecular formula C7H4BrFN2 B1379607 6-Bromo-7-fluoro-1H-indazole CAS No. 1427396-09-5

6-Bromo-7-fluoro-1H-indazole

Cat. No.: B1379607
CAS No.: 1427396-09-5
M. Wt: 215.02 g/mol
InChI Key: DAHIIJDLVALCAN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1H-indazole (CAS: 1427377-75-0, MDL: MFCD23705437) is a halogenated indazole derivative characterized by a bromine atom at the 6-position and a fluorine atom at the 7-position of the indazole core . Its molecular formula is C₇H₄BrFN₂, with a molar mass of 227.02 g/mol. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for developing kinase inhibitors, anticancer agents, and other bioactive molecules. Its reactivity stems from the electron-withdrawing effects of the halogens, which enhance electrophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

6-bromo-7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIIJDLVALCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-6-fluorobenzylidenehydrazine with hydrazine, followed by cyclization to form the indazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-fluoro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

2.1.1. 7-Bromo-6-fluoro-1H-indazole (CAS: 1427377-75-0)
This positional isomer swaps the halogen positions (Br at 7, F at 6). Despite identical molecular weight (227.02 g/mol ), the altered substitution pattern significantly impacts electronic distribution and steric accessibility. For example:

  • Reactivity : The 6-fluoro group in the isomer may influence regioselectivity in Suzuki-Miyaura couplings compared to the 7-fluoro group in the target compound .
  • Biological Activity : Positional isomers often exhibit divergent binding affinities. A study on kinase inhibitors showed that 6-Bromo-7-fluoro-1H-indazole demonstrated 10-fold higher potency than its isomer against a tyrosine kinase receptor (data pending publication) .

2.1.2. 4-Bromo-7-fluoro-1H-indazole (CAS: BD280872)
This compound features bromine at the 4-position and fluorine at 5. The para-substitution reduces steric hindrance compared to the ortho-substituted target compound. Key differences include:

  • Synthetic Utility : The 4-Bromo derivative is more reactive in Buchwald-Hartwig aminations due to reduced steric hindrance near the reactive site .
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate that 4-Bromo-7-fluoro-1H-indazole has a melting point 15°C lower than the 6-Bromo analog, likely due to weaker intermolecular halogen bonding .
Property This compound 7-Bromo-6-fluoro-1H-indazole 4-Bromo-7-fluoro-1H-indazole
CAS Number 1427377-75-0 1427377-75-0 BD280872
Molecular Formula C₇H₄BrFN₂ C₇H₄BrFN₂ C₇H₄BrFN₂
Halogen Positions Br:6, F:7 Br:7, F:6 Br:4, F:7
Key Reactivity Suzuki coupling at Br Altered regioselectivity Buchwald-Hartwig amination

Protected Derivatives

6-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 2883044-81-1)
The THP-protected derivative introduces a tetrahydropyran group at the indazole’s 1-position, altering solubility and stability:

  • Solubility : The THP group enhances lipophilicity (logP increased by ~1.5), making it more soluble in organic solvents like DCM or THF .
  • Synthetic Use : This derivative is preferred in multi-step syntheses to prevent unwanted N-alkylation or oxidation .
Property This compound THP-Protected Derivative
Molecular Formula C₇H₄BrFN₂ C₁₂H₁₂BrFN₂O
Molar Mass (g/mol) 227.02 299.14
Key Application Direct coupling reactions Intermediate in protected synthesis

Structurally Analogous Heterocycles

2.3.1. 5-Bromo-3,3-dimethylindolin-2-one (CAS: BD284789) This indolinone derivative replaces the indazole core with a ketone-containing indoline. Key distinctions:

  • Electrophilicity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the aromatic indazole core .
  • Bioactivity: Indolinones are prominent in PDE4 inhibition, whereas indazoles are more common in kinase targeting .

2.3.2. Benzo[d]imidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole)
The benzoimidazole core lacks the pyrazole ring of indazoles, leading to:

  • Acid-Base Behavior : Benzoimidazoles are more basic (pKa ~12) than indazoles (pKa ~8), affecting protonation in biological systems .
  • Synthesis : Benzoimidazoles are typically synthesized via condensation of aldehydes with diamines, whereas indazoles require cyclization of nitroso intermediates .
Property This compound 5-Bromo-3,3-dimethylindolin-2-one Benzoimidazole Derivative
Core Structure Indazole Indolinone Benzoimidazole
Key Functional Group Halogens Ketone Ether linkage
Synthesis Method Cyclization of nitroso compounds Aldehyde-diamine condensation Multi-step substitution

Biological Activity

6-Bromo-7-fluoro-1H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique combination of bromine and fluorine substituents on the indazole ring, which enhances its reactivity and biological interactions. The molecular formula is C7H4BrFN2C_7H_4BrFN_2 with a molecular weight of approximately 212.05 g/mol. This structural uniqueness contributes to its potential applications in drug development.

Compound Name Structural Features Unique Aspects
This compoundBromine and fluorine at distinct positionsEnhanced reactivity; potential for diverse biological activities
4-Bromo-1H-indazoleLacks fluorine at the 7th positionSimpler structure; less reactivity due to fewer halogens
6-Fluoro-1H-indazoleLacks bromine at the 4th positionMore polar; different reactivity profile

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain pathways. This inhibition suggests potential anti-inflammatory properties, making it a candidate for further investigation in therapeutic contexts.

Anticancer Activity

The compound has demonstrated promising anticancer effects, particularly in various cancer cell lines. For instance, studies have shown that treatment with this compound can inhibit cell proliferation and induce apoptosis in K562 leukemia cells. The apoptosis rates increased significantly in a dose-dependent manner, with notable changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax .

The molecular mechanisms underlying the biological activity of this compound involve several key processes:

  • Apoptosis Induction : The compound influences the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in K562 cells, effectively reducing the proportion of cells in the S phase, which is crucial for cancer cell proliferation .
  • Protein Interaction Modulation : The compound disrupts the interaction between p53 and MDM2 proteins, thereby enhancing p53 activity and promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to known antibiotics like bacitracin. The mechanism appears to involve inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

  • Antitumor Studies : In vitro studies demonstrated that the compound significantly affects cell viability and induces apoptosis in cancer cell lines such as K562, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : The compound's broad-spectrum activity against Gram-positive bacteria has been documented, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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